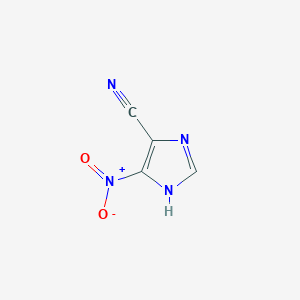

4-Nitroimidazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-imidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHKJVQFVZYKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of 4-Nitroimidazole-5-carbonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Nitroimidazole-5-carbonitrile Derivatives

Executive Summary

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, having yielded life-saving drugs for over half a century.[1] While 2- and 5-nitroimidazole derivatives like metronidazole are well-established, the 4-nitroimidazole class, particularly derivatives of this compound, represents a frontier with significant therapeutic potential.[2] These compounds function as bioreductive prodrugs, selectively activated under hypoxic conditions characteristic of anaerobic pathogens and solid tumors.[][4] This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and mechanisms of action of this compound derivatives. It details their potent antiparasitic, antimicrobial, and anticancer activities, supported by quantitative data and field-proven experimental protocols, to serve as a vital resource for researchers and drug development professionals.

The 4-Nitroimidazole Scaffold: A Privileged Structure

The imidazole ring is a fundamental component of essential biomolecules like the amino acid histidine.[5] Its synthetic derivatives, particularly those bearing a nitro group, exhibit a remarkable spectrum of biological activities.[4][5] The position of the nitro group—at C2, C4, or C5—profoundly influences the compound's redox potential and, consequently, its biological profile.

Historically, 5-nitroimidazoles have dominated the clinical landscape, primarily for treating infections caused by anaerobic bacteria and protozoa.[] However, research into 4-nitroimidazole derivatives has revealed unique advantages, most notably potent activity against both aerobic and anaerobic Mycobacterium tuberculosis, a trait not observed in their 5-nitro counterparts.[6][7] The this compound core serves as a versatile synthetic intermediate, allowing for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[2][8]

Core Mechanism of Action: Bioreductive Activation

The defining characteristic of nitroimidazole-based drugs is their mechanism of action, which relies on bioreductive activation. This process confers selectivity, as the drugs are primarily activated in the low-oxygen environments of target organisms, sparing host cells in well-oxygenated tissues.[4][9]

The process unfolds in several key steps:

-

Cellular Uptake: The neutral, lipophilic nitroimidazole prodrug passively diffuses into the microbial or cancer cell.

-

Nitro Group Reduction: In the low-redox-potential environment of anaerobic or hypoxic cells, the nitro group (-NO₂) accepts an electron from electron-transfer proteins like ferredoxin or flavodoxin. This reduction is catalyzed by nitroreductases.[]

-

Formation of Reactive Intermediates: This single-electron transfer creates a short-lived, highly reactive nitroso radical anion.[4] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a "futile cycle," effectively preventing drug activation in aerobic cells.[10]

-

Macromolecular Damage: In an anaerobic setting, the reactive intermediates are not re-oxidized and can undergo further reduction. These cytotoxic species covalently bind to and oxidize critical macromolecules, most importantly DNA, causing strand breaks and helical structure disruption, which ultimately leads to cell death.[][9][11]

Antiparasitic and Antimicrobial Activity

Derivatives of 4-nitroimidazoles have demonstrated potent activity against a range of protozoan parasites and anaerobic bacteria, positioning them as promising leads for new anti-infective agents.[12][13]

Antiparasitic Efficacy

Studies have shown that 4-nitroimidazole derivatives can be more potent than the standard-of-care drug, metronidazole (a 5-nitroimidazole), against parasites like Entamoeba histolytica and Giardia intestinalis.[12][14] For instance, certain 5-aryl-1-methyl-4-nitroimidazoles exhibited IC₅₀ values significantly lower than metronidazole against these parasites, without a corresponding increase in cytotoxicity to mammalian cells.[12][15] This highlights the potential for developing more effective and safer antiprotozoal drugs from this scaffold.[16]

Antibacterial Spectrum

The antibacterial activity of nitroimidazoles is primarily directed against anaerobic bacteria, although some 4-nitro derivatives also show efficacy against microaerophilic and certain aerobic bacteria like M. tuberculosis.[][6] Novel synthetic derivatives incorporating scaffolds like 1,3,4-oxadiazole have shown potent inhibition of essential bacterial enzymes such as Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), with promising Minimum Inhibitory Concentrations (MICs).[17]

Table 1: Example Antimicrobial Activity of Novel Nitroimidazole Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Sulphanyl-4-nitroimidazole | Staphylococcus epidermidis | 62.5 | [18] |

| 5-Sulphanyl-4-nitroimidazole | E. coli | 62.5 | [18] |

| Nitroimidazole-oxadiazole (Cmpd 11) | E. coli | 1.56 - 3.13 | [17] |

| Nitroimidazole-oxadiazole (Cmpd 12) | S. aureus | 1.56 - 6.25 | [17] |

| 4-Nitroimidazole-tetrazole (Cmpd 17) | S. aureus (MRSA) | Potent Activity | [19] |

| 4-Nitroimidazole-tetrazole (Cmpd 17) | M. tuberculosis | Potent Activity |[19] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Broth Microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]

Causality: This protocol quantifies the lowest concentration of a compound that prevents visible microbial growth. By using serial dilutions, it provides a precise endpoint, which is more quantitative than diffusion-based assays.[23]

Materials:

-

96-well sterile microtiter plates

-

Test compound stock solution (e.g., in DMSO)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)[20]

-

Positive control (standard antibiotic) and negative control (inoculum only)

-

Sterile diluent (broth or saline)

-

Multichannel pipette

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound directly in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on. Discard 100 µL from the last dilution well. This creates a concentration gradient across the plate.

-

Control Setup: Designate wells for a positive control (broth, inoculum, and a standard antibiotic) and a negative/growth control (broth and inoculum only). A sterility control (broth only) is also essential to check for contamination.[20]

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension to the final required concentration (typically ~5 x 10⁵ CFU/mL). Add an equal volume of this final inoculum to each well (except the sterility control).[22]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[20]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed.[20]

Anticancer Activity

The hypoxic microenvironment of solid tumors provides a perfect rationale for the use of bioreductive 4-nitroimidazole derivatives as anticancer agents.[24] Their activity manifests in two primary ways: direct cytotoxicity and as radiosensitizers.

Direct Hypoxia-Activated Cytotoxicity

Many novel 4-nitroimidazole derivatives have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines, including breast (MCF-7), prostate (PC3, DU145), and leukemia (HL-60, K562).[5][19][25][26] The cytotoxicity is often more pronounced under hypoxic conditions, confirming their intended mechanism of action.[24]

Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected 4-Nitroimidazole Derivatives

| Compound Series | Cancer Cell Line | IC₅₀ (µM or µg/mL) | Reference |

|---|---|---|---|

| Imidazole-piperazine (5f, 5k) | MCF-7 (Breast) | 1.0 µg/mL | [5][25] |

| Imidazole-piperazine (5d) | PC3 (Prostate) | 4.0 µg/mL | [5][25] |

| Imidazole-piperazine (5m) | DU145 (Prostate) | 5.0 µg/mL | [5][25] |

| Imidazole-tetrazole (Cmpd 17) | HL-60 (Leukemia) | Low micromolar | [19][26] |

| Imidazole-tetrazole (Cmpd 17) | Capan-1 (Pancreatic) | Low micromolar | [19][26] |

| Imidazole-triazole (21b, hypoxic) | HCT116 (Colon) | 4.69 - 11.56 µM |[24] |

Radiosensitizers

This compound is explicitly explored in the design of radiosensitizers.[2] These compounds enhance the efficacy of radiation therapy by increasing the sensitivity of hypoxic tumor cells to radiation.[2][24] When activated, the radical intermediates can mimic the effects of oxygen by "fixing" radiation-induced DNA damage, making it permanent and irreparable, thereby increasing cell kill in the otherwise radioresistant hypoxic core of tumors.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[27][28]

Causality: The assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[27][28]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile microplates

-

Test compound (4-nitroimidazole derivative)

-

MTT solution (5 mg/mL in sterile PBS)[27]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[27]

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[27]

-

MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.[27]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100-200 µL DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[27]

Conclusion and Future Directions

This compound derivatives represent a highly versatile and potent class of compounds with a broad therapeutic window. Their intrinsic mechanism of hypoxia-selective activation makes them prime candidates for tackling challenges in infectious disease and oncology. The structure-activity relationship studies reveal that subtle modifications, such as substitutions on the imidazole ring or the side chain attached at the carbonitrile position, can fine-tune their biological activity, leading to enhanced potency and selectivity.[5][29]

Future research should focus on synthesizing novel analogues to expand the chemical space, conducting in-depth mechanistic studies to identify specific cellular targets beyond DNA, and advancing promising lead compounds into preclinical and clinical development. The continued exploration of this privileged scaffold holds immense promise for delivering next-generation therapies against the world's most challenging diseases.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 4. academic.oup.com [academic.oup.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 10. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 12. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. woah.org [woah.org]

- 22. impactfactor.org [impactfactor.org]

- 23. mdpi.com [mdpi.com]

- 24. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives [aabu.edu.jo]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Nitroimidazole-5-carbonitrile Cytotoxicity

Introduction: Unveiling the Cytotoxic Potential of 4-Nitroimidazole-5-carbonitrile

This compound belongs to the nitroimidazole class of compounds, a group renowned for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] The core of their mechanism often lies in the reductive activation of the nitro group, which leads to the formation of reactive intermediates capable of inducing cellular damage, frequently by disrupting DNA.[][4] Given this potent mechanism, a thorough and multi-faceted evaluation of the cytotoxicity of any new 4-nitroimidazole derivative is not merely a regulatory requirement but a scientific imperative. Understanding the dose-dependent effects on cell viability, the kinetics of cell death, and the underlying molecular pathways is paramount for any researcher or drug development professional aiming to harness its therapeutic potential while ensuring safety.

This guide provides a comprehensive framework for the in vitro evaluation of this compound cytotoxicity. It moves beyond simple protocol recitation to explain the "why" behind the "how," offering a scientifically rigorous and logically structured approach to generating reliable and interpretable data. In alignment with international standards such as ISO 10993-5, this document emphasizes a multi-assay strategy to build a robust safety and efficacy profile.[5][6][7][8]

Foundational Principles: A Multi-Parametric Approach to Cytotoxicity Assessment

A single assay provides only a snapshot of a compound's interaction with a cell. A comprehensive understanding of cytotoxicity necessitates a multi-parametric approach, interrogating different cellular processes to build a cohesive narrative of the compound's effects. This guide focuses on a triad of assays, each providing a unique piece of the puzzle:

-

Metabolic Activity (MTT Assay): This assay quantifies the metabolic health of a cell population.

-

Membrane Integrity (LDH Assay): This method measures the leakage of intracellular components, a hallmark of cell death.

-

Apoptosis Induction (Caspase and Annexin V Assays): These assays elucidate the specific pathways of programmed cell death.

The selection of appropriate cell lines is also critical. While the choice is project-dependent, it is often advisable to test on both target (e.g., cancer cell lines for an oncology application) and non-target (e.g., normal human cell lines like peripheral blood mononuclear cells (PBMCs)) cells to assess selectivity.[9][10][11]

Experimental Workflows: From Theory to Benchtop

Assay 1: Assessing Metabolic Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which in many cases correlates with cell viability.[12][13] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the compound-containing medium. Include vehicle (solvent) controls and untreated controls.[4]

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) to assess time-dependent cytotoxicity.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

The percentage of cell viability is calculated relative to the untreated control. A dose-response curve is then plotted to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Assay 2: Evaluating Membrane Integrity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane.[16] Released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled reaction, leads to the formation of a colored product that can be measured spectrophotometrically.[17][18] This assay is a reliable indicator of cell lysis and necrosis.[19]

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Controls: Include a "no cell" background control, a vehicle control, an untreated control, and a maximum LDH release positive control (cells treated with a lysis buffer).[4][20]

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[4]

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[17]

Cytotoxicity is calculated as a percentage of the maximum LDH release control. This provides a quantitative measure of cell membrane damage.

Assay 3: Delineating Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for tissue homeostasis and is often a target for anticancer therapies.[21][22] Key markers of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[23]

Caption: Workflow for the in vitro assessment of apoptosis induction.

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[22]

-

Cell Preparation: After treatment, harvest the cells and wash them with a binding buffer.

-

Staining: Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and a viability dye like propidium iodide (PI) or DAPI.

-

Analysis: Analyze the stained cells by flow cytometry. This allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[24]

Caspases are a family of proteases that are central to the apoptotic process. Assays are available to measure the activity of specific caspases, such as the initiator caspases (caspase-8 and -9) and the executioner caspases (caspase-3 and -7).[23] These assays typically use a caspase-specific substrate that releases a fluorescent or luminescent signal upon cleavage.

-

Cell Lysis: After treatment, lyse the cells to release the caspases.

-

Substrate Addition: Add the appropriate caspase substrate to the cell lysate.

-

Signal Measurement: Measure the resulting fluorescent or luminescent signal using a plate reader.

By examining the activation of specific caspases, one can begin to dissect whether apoptosis is initiated through the extrinsic (caspase-8 dependent) or intrinsic (caspase-9 dependent) pathway.[22]

Data Synthesis and Interpretation: Building a Cohesive Cytotoxicity Profile

The data from these assays should be synthesized to create a comprehensive profile of this compound's cytotoxic effects.

| Assay | Parameter Measured | Primary Interpretation |

| MTT Assay | Metabolic Activity | Indicates a reduction in cell viability and proliferation. |

| LDH Assay | Membrane Integrity | Quantifies cell lysis and necrosis. |

| Annexin V Assay | Phosphatidylserine Exposure | Identifies cells in the early and late stages of apoptosis. |

| Caspase Assays | Caspase-3/7, -8, -9 Activity | Elucidates the involvement and specific pathways of apoptosis. |

A compound that induces a decrease in MTT signal, an increase in LDH release, and is positive for Annexin V and caspase activation is likely a potent inducer of apoptosis. Conversely, a compound that causes a rapid and significant increase in LDH release with minimal caspase activation may be acting through a necrotic mechanism.

Caption: Proposed mechanism of this compound induced cytotoxicity.

Conclusion: A Roadmap for Rigorous In Vitro Evaluation

The in vitro evaluation of this compound cytotoxicity is a critical step in its development as a potential therapeutic agent. By employing a multi-parametric approach that interrogates metabolic activity, membrane integrity, and apoptotic pathways, researchers can build a robust and nuanced understanding of its cellular effects. This guide provides the foundational knowledge and detailed protocols to execute these assays with scientific rigor, ensuring the generation of high-quality, interpretable data that will inform subsequent stages of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mddionline.com [mddionline.com]

- 6. greenlight.guru [greenlight.guru]

- 7. mddionline.com [mddionline.com]

- 8. blog.johner-institute.com [blog.johner-institute.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

- 15. clyte.tech [clyte.tech]

- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 17. atcbiotech.com [atcbiotech.com]

- 18. tiarisbiosciences.com [tiarisbiosciences.com]

- 19. praxilabs.com [praxilabs.com]

- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

Discovery and Synthesis of Novel 4-Nitroimidazole Analogues: A Guide to Rational Design and Modern Synthetic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding life-saving drugs for over half a century. Since the discovery of azomycin in the 1950s, this unique heterocyclic core has been exploited to generate therapies for infectious diseases and cancer. Among its isomers, the 4-nitroimidazole moiety presents a distinct electronic and steric profile, offering a fertile ground for the development of novel therapeutic agents. This guide provides a comprehensive overview of the rational design, synthesis, and biological evaluation of new 4-nitroimidazole analogues. We delve into the causality behind experimental choices, present detailed, self-validating protocols for core synthesis and functionalization, and summarize structure-activity relationship (SAR) data. This document is intended to serve as a technical resource for researchers aiming to navigate the complexities and unlock the potential of this powerful

Physicochemical Characterization of 4-Nitroimidazole-5-carbonitrile: An In-depth Technical Guide

Introduction

4-Nitroimidazole-5-carbonitrile is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its molecular structure, featuring a nitroimidazole core coupled with a nitrile group, makes it a valuable scaffold and intermediate for the synthesis of various pharmaceutical agents.[1] Notably, the nitroimidazole moiety is a critical pharmacophore in a range of clinically used drugs, particularly for its efficacy against anaerobic bacteria and protozoa.[1] This activity is attributed to the nitro group, which, under anaerobic conditions, can be reduced to generate reactive radical species that induce DNA damage in pathogens.[1] Furthermore, this class of compounds is actively being explored for applications as radiosensitizers in cancer therapy, where they can enhance the efficacy of radiation treatment.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed, field-proven protocols for its characterization. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for researchers.

Core Molecular and Physical Properties

A foundational understanding of a compound's properties is paramount for its application in synthesis and drug development. These parameters influence everything from reaction kinetics to formulation and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₄H₂N₄O₂ | [2] |

| Molecular Weight | 138.08 g/mol | [2] |

| CAS Number | 208510-03-6 | [2] |

| Predicted Boiling Point | 540.4 ± 35.0 °C | |

| Predicted Density | 1.63 ± 0.1 g/cm³ | |

| Predicted pKa | 4.27 ± 0.10 | |

| Canonical SMILES | C1=NC(=C(N1)--INVALID-LINK--[O-])C#N | [2] |

| InChI Key | UNHKJVQFVZYKRW-UHFFFAOYSA-N | [2] |

Note: Some physical properties, such as boiling point and density, are currently based on predictive models and await experimental verification.

Synthesis and Purification Overview

This compound can be synthesized via a nucleophilic cine-substitution reaction. A reported method involves the reaction of 1,4-dinitroimidazoles with potassium cyanide in a solution of aqueous methanol, with sodium bicarbonate serving as a base.[3] This approach provides moderate to high yields and is noted for its simplicity.[3]

Figure 1: Conceptual workflow for the synthesis of this compound.

Post-synthesis, purification is critical. Recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) is a common and effective method. The purity of the final product should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the integrity of the imidazole ring and the positions of the substituents.

Expert Insights: The electron-withdrawing nature of both the nitro and nitrile groups will significantly deshield the protons and carbons in the imidazole ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted imidazole. The single proton on the imidazole ring is expected to be a singlet.

Illustrative Data (from analog 1-Methyl-4-nitroimidazole-5-carbonitrile): While specific experimental NMR data for the title compound is not readily available in the literature, data from its N-methylated analog, 1-Methyl-4-nitroimidazole-5-carbonitrile, provides valuable comparative insight. A ¹³C NMR spectrum for this analog has been reported.[4]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this class of compounds due to its high solubilizing power.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Acquire a ¹H NMR spectrum, typically requiring 16-64 scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation:

-

¹H NMR: Identify the chemical shift (δ), integration (proton count), and multiplicity (singlet, doublet, etc.) for each signal.

-

¹³C NMR: Identify the chemical shift of each unique carbon atom.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expert Insights: Electron Ionization (EI) is a common technique that will likely cause fragmentation. Key fragmentation patterns for this molecule would involve the loss of the nitro group (NO₂) and potentially the nitrile group (CN). A study on isotopically labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles provides a detailed analysis of these fragmentation pathways.[3] Electrospray Ionization (ESI), a softer ionization technique, is more likely to show the protonated molecular ion peak [M+H]⁺, which is invaluable for confirming the molecular weight.

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatographic Separation (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method with a mobile phase consisting of water (often with 0.1% formic acid to aid ionization) and an organic solvent like methanol or acetonitrile.

-

-

Mass Spectrometric Detection (MS):

-

Ionize the sample using an ESI source in positive ion mode.

-

Acquire a full scan mass spectrum to identify the [M+H]⁺ ion (expected at m/z 139.02).

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm structural features.

-

References

Thermal stability and decomposition of 4-nitroimidazole compounds

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Nitroimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitroimidazole and its derivatives represent a critical class of heterocyclic compounds with broad applications, ranging from pharmaceuticals to energetic materials. Their efficacy and safety are intrinsically linked to their thermal stability. This guide provides a comprehensive technical overview of the thermal decomposition of 4-nitroimidazole compounds, synthesizing insights from experimental and theoretical studies. We will delve into the core decomposition mechanisms, explore the key factors influencing thermal stability, detail the primary analytical techniques for characterization, and outline essential safety protocols. This document is intended to serve as a valuable resource for researchers and professionals working with these potent molecules, enabling a deeper understanding of their behavior under thermal stress and promoting safer, more effective development and application.

Introduction: The Significance of Thermal Stability in 4-Nitroimidazole Chemistry

The imidazole ring is a fundamental scaffold in numerous biological and synthetic molecules. The introduction of a nitro group (-NO₂) dramatically alters the electronic properties and reactivity of the imidazole core, leading to a class of compounds—nitroimidazoles—with significant applications. 4-Nitroimidazoles, in particular, are cornerstones in the development of antibacterial and antiprotozoal drugs, radiosensitizers for cancer therapy, and as components in high-energy materials.[1][2][3]

The thermal stability of these compounds is a paramount concern. In drug development, it dictates shelf-life, formulation strategies, and manufacturing processes. For energetic materials, understanding thermal decomposition is crucial for predicting performance, stability, and sensitivity.[4][5] This guide offers an in-depth exploration of the chemical transformations that 4-nitroimidazole compounds undergo when subjected to heat, providing a foundational understanding for their safe and effective use.

Unraveling the Decomposition Pathways

The thermal decomposition of 4-nitroimidazole is not a simple, single-step event. It involves complex, competing reaction pathways that are influenced by temperature, pressure, and the molecular environment. Both experimental and computational studies have elucidated two primary competing mechanisms on the ground-state potential energy surface: direct C-NO₂ bond cleavage and a nitro-nitrite isomerization followed by NO elimination.[1][6][7]

Pathway A: C-NO₂ Bond Homolysis (NO₂ Elimination)

The most direct decomposition route is the homolytic cleavage of the carbon-nitro bond.[1][8] This is often the initial and rate-determining step, especially in thermal decomposition without UV excitation.

-

Initiation: The C-NO₂ bond breaks, producing an imidazole radical and a nitrogen dioxide (NO₂) radical.

-

Propagation: The highly reactive NO₂ radical is a strong oxidizing agent. It can readily attack an intact 4-nitroimidazole molecule, leading to the rapid and exothermic destruction of the imidazole ring.[8][9]

-

Products: This pathway leads to the formation of various gaseous products, including NO₂, carbon dioxide (CO₂), and carbon monoxide (CO), as the imidazole ring fragments.[8][9]

Pathway B: Nitro-Nitrite Isomerization (NO Elimination)

An alternative, competitive pathway involves an intramolecular rearrangement before fragmentation.[1][6][7]

-

Isomerization: The nitro group (-NO₂) rearranges to a nitrite group (-ONO), forming a transient nitrite-imidazole intermediate.

-

Fragmentation: The weaker O-N bond in the nitrite intermediate then cleaves, releasing a nitric oxide (NO) radical.

-

Subsequent Reactions: The remaining imidazolyl-oxy radical can undergo further complex reactions, contributing to the final product mixture.

Theoretical calculations suggest that the energy barrier for C-NO₂ bond dissociation is comparable to that of the nitro-nitrite isomerization, indicating that both pathways are significant in the overall thermal decomposition mechanism.[6]

Factors Influencing Thermal Stability

The temperature at which decomposition begins and the rate at which it proceeds are not fixed values. They are highly dependent on the molecular architecture of the compound and its immediate environment.

Molecular Structure

-

Position of the Nitro Group: The position of the -NO₂ group on the imidazole ring significantly impacts stability. Studies comparing 2-nitroimidazole and 4-nitroimidazole have shown differences in their decomposition kinetics, suggesting that the electronic environment around the C-NO₂ bond is a critical factor.[1]

-

Substituents: The presence of other functional groups on the imidazole ring can either stabilize or destabilize the molecule. Electron-withdrawing groups can alter the charge distribution and bond energies, while bulky groups can introduce steric hindrance that may affect decomposition pathways.[4][5][10] For instance, the introduction of methyl groups can increase thermal stability in some heterocyclic systems.[11] The number of nitro groups is also a key determinant; increasing the number of nitro groups generally decreases thermal stability but enhances energetic performance.[6]

-

N-Substitution: Substitution on the ring nitrogen (N1 position) can prevent certain intermolecular reactions and alter the primary decomposition mechanism, often leading to increased thermal stability compared to their N-H counterparts.[4]

External Factors

-

Catalytic Effects: The presence of metals or their salts can catalyze the decomposition of 4-nitroimidazole. For example, lead nitrate (Pb(NO₃)₂) has been shown to lower the decomposition temperature by facilitating the initial C-NO₂ bond cleavage.[8]

-

Heating Rate: In thermoanalytical experiments, the observed decomposition temperature is dependent on the heating rate. Higher heating rates typically shift the decomposition to higher temperatures.

-

Atmosphere: The composition of the surrounding atmosphere (e.g., inert like nitrogen vs. oxidative like air) can influence the decomposition process, particularly the nature of the secondary reactions.[12]

| Factor | Influence on Thermal Stability | Rationale |

| N1-Substitution | Generally Increases | Blocks intermolecular hydrogen bonding and certain decomposition pathways.[4] |

| Additional Nitro Groups | Generally Decreases | Increases the energy content and introduces more potential cleavage sites.[6] |

| Electron-donating Groups | Can Increase | May stabilize the ring structure, though the effect is complex.[11] |

| Presence of Metal Salts | Decreases | Catalyzes the initial bond-breaking steps in the decomposition.[8] |

Analytical Techniques for Thermal Analysis

A suite of thermoanalytical and spectroscopic techniques is employed to characterize the thermal behavior of 4-nitroimidazole compounds. These methods provide quantitative data on decomposition temperatures, mass loss, and energy release.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperature ranges.

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 3-5 mg of the 4-nitroimidazole compound into a clean alumina or platinum crucible.

-

Parameter Setup:

-

Atmosphere: Set the purge gas (typically high-purity nitrogen) at a constant flow rate (e.g., 50-100 mL/min).[1]

-

Temperature Program: Define a heating program, typically a linear ramp from ambient temperature to a point beyond the final decomposition (e.g., 25°C to 400°C).

-

Heating Rate: Select a heating rate, commonly 10°C/min. Multiple heating rates (e.g., 5, 10, 15, 20°C/min) are used for kinetic studies.[13]

-

-

Data Acquisition: Run the experiment and record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (T_onset) and the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Parameter Setup:

-

Atmosphere: Set a nitrogen purge gas flow rate (e.g., 50 mL/min).

-

Temperature Program: Use the same heating rate(s) as in the TGA analysis for direct comparison.

-

-

Data Acquisition: Run the experiment, recording the heat flow differential.

-

Data Analysis: Identify the endothermic peak corresponding to melting and the sharp exothermic peak(s) corresponding to decomposition. Integrate the exothermic peak to determine the enthalpy of decomposition (ΔH_d).

Evolved Gas Analysis (EGA): In-situ FT-IR and Mass Spectrometry

To identify the gaseous products of decomposition, the outlet gas from the TGA can be coupled to a Fourier-transform infrared (FT-IR) spectrometer or a mass spectrometer (MS).

Experimental Protocol:

-

Instrument Coupling: Connect the heated transfer line from the TGA furnace outlet to the gas cell of the FT-IR or the inlet of the MS.

-

Synchronized Start: Begin the TGA temperature program and the spectroscopic data acquisition simultaneously.

-

Data Analysis: Correlate the appearance of specific IR absorption bands or mass-to-charge ratios with the mass loss events observed in the TGA data. This allows for the identification of evolved gases like NO₂, NO, CO₂, and H₂O at specific temperatures.[8]

Kinetic Analysis of Decomposition

Thermoanalytical data collected at multiple heating rates can be used to determine the kinetics of the decomposition reaction, most notably the activation energy (Eₐ). Isoconversional methods, also known as model-free methods, are commonly used as they do not require prior assumptions about the reaction model.

-

Flynn-Wall-Ozawa (FWO) and Friedman Methods: These are the two most common isoconversional methods.[1][13] They analyze the relationship between temperature and heating rate at a specific degree of conversion (mass loss) to calculate Eₐ. A significant variation of Eₐ with the extent of conversion suggests a multi-step decomposition mechanism.[1][8]

Safety Considerations and Handling

4-Nitroimidazole compounds must be handled with care, recognizing their potential hazards. Safety Data Sheets (SDS) provide critical information for safe handling and storage.[14][15][16][17]

-

Hazards: 4-Nitroimidazole is classified as harmful if swallowed and may cause skin and eye irritation.[15] It is a combustible solid.[14] Some nitroimidazole derivatives are suspected of causing genetic defects or cancer with prolonged exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[16] If there is a risk of dust formation, use respiratory protection.[14]

-

Handling:

-

Storage:

Conclusion

The thermal stability of 4-nitroimidazole compounds is a complex interplay of their inherent molecular structure and external conditions. Decomposition primarily proceeds through competitive pathways of NO₂ elimination and nitro-nitrite isomerization, yielding a variety of gaseous products. A thorough understanding of these mechanisms, facilitated by robust analytical techniques like TGA, DSC, and EGA, is essential for the safe handling, formulation, and application of these compounds. By carefully considering the factors that influence stability and adhering to strict safety protocols, researchers and developers can effectively harness the potent properties of the 4-nitroimidazole scaffold while mitigating the associated risks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 3. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 4. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-Nitroimidazole - Safety Data Sheet [chemicalbook.com]

- 15. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. cpachem.com [cpachem.com]

Tautomerism in 4- and 5-nitroimidazole derivatives

An In-depth Technical Guide to Tautomerism in 4- and 5-Nitroimidazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Nitroimidazole derivatives are a cornerstone of antimicrobial and anticancer chemotherapy, with their biological activity intrinsically linked to the nitro group's position on the imidazole ring. The 4- and 5-nitroimidazole isomers exist in a dynamic prototropic tautomeric equilibrium, a phenomenon of critical importance in drug design and development. The prevalence of a specific tautomer dictates the molecule's physicochemical properties, receptor interactions, and ultimately, its therapeutic efficacy and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the annular tautomerism between 4-nitroimidazole and 5-nitroimidazole derivatives. We will dissect the fundamental principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications for researchers, medicinal chemists, and drug development professionals.

The Phenomenon of Annular Tautomerism in Nitroimidazoles

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, can exist in two equivalent tautomeric forms when unsymmetrically substituted, as the proton on the nitrogen can reside on either N1 or N3. This rapid proton migration is known as prototropic or annular tautomerism. In the case of nitroimidazoles, the placement of the potent electron-withdrawing nitro (-NO₂) group at either position 4 or 5 breaks this equivalence, leading to two distinct chemical entities: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole.[1] These are not just regioisomers but tautomers that can interconvert, establishing an equilibrium that is highly sensitive to environmental factors.

The general equilibrium can be depicted as follows:

Caption: Prototropic tautomeric equilibrium between 4-nitroimidazole and 5-nitroimidazole.

Understanding and controlling this equilibrium is paramount, as the two tautomers exhibit distinct biological and physicochemical properties. Notably, 5-nitroimidazole derivatives are generally recognized as being more biologically active than their 4-nitro counterparts.[2]

Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a function of the molecule's intrinsic properties and its surrounding environment. A thorough understanding of these factors is essential for predicting molecular behavior in biological systems.

Intrinsic Stability and Physical State

The relative stability of the two tautomers differs significantly between the gas, solution, and solid phases.

-

Gas Phase: Computational studies and gas-phase experiments have shown that 5-nitroimidazole is the more stable tautomer in isolation.[3]

-

Solid State: In the crystalline form, the equilibrium often favors 4-nitroimidazole.[3] This shift is attributed to more favorable intermolecular interactions, such as hydrogen bonding, within the crystal lattice that preferentially stabilize the 4-nitro isomer.

Substituent Effects

The presence of other substituents on the imidazole ring can significantly influence the acidity of the N-H proton and the basicity of the lone pair on the non-protonated nitrogen, thereby shifting the equilibrium. For instance, an electron-donating group at the C2 position would increase the basicity of the adjacent N1 and N3 atoms, potentially altering the tautomeric preference. Conversely, additional electron-withdrawing groups can further modulate the electronic landscape.

Solvent Effects

The solvent environment plays a critical role through its polarity and hydrogen-bonding capabilities.[4]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H group and the nitro group, as well as the non-protonated ring nitrogen. The specific tautomer that is better stabilized depends on the overall dipole moment and hydrogen bond accepting/donating capacity of each form.

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors. The stabilization of one tautomer over another will depend on the acidity of the N-H proton and the overall polarity of the molecule.

-

Nonpolar Solvents (e.g., chloroform, toluene): In these environments, intermolecular interactions are weaker, and the equilibrium may more closely reflect the intrinsic gas-phase stability.

pH Dependence

The tautomeric equilibrium is highly dependent on the pH of the medium. The imidazole ring can be protonated at low pH or deprotonated at high pH. When the ring is protonated or deprotonated, the distinction between the 4- and 5-positions relative to the mobile proton vanishes, resulting in a single cationic or anionic species, respectively.[3] The tautomeric interconversion is most relevant at physiological pH values near the pKa of the imidazole ring.

| Feature | 4-Nitroimidazole Tautomer | 5-Nitroimidazole Tautomer |

| Relative Stability | Generally favored in the solid state[3] | Generally favored in the gas phase[3] |

| Biological Activity | Generally less active[2] | Generally more active and preferred for drug design[5] |

| Key Characteristic | N-H proton is adjacent to the nitro group | N-H proton is distal to the nitro group |

Implications for Drug Discovery and Development

The tautomeric state of a nitroimidazole derivative is not an academic curiosity; it has profound, field-proven consequences for its viability as a drug candidate.

-

Target Recognition: The hydrogen bond donor-acceptor pattern is a defining feature for molecular recognition. The 4-nitro and 5-nitro tautomers present different patterns to a biological target, such as an enzyme active site or a DNA groove. A change in the dominant tautomer can lead to a complete loss of binding affinity and biological activity.

-

Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties that govern a drug's ADME profile.[6]

-

Solubility: The two tautomers can have different crystal packing energies and dipole moments, leading to different aqueous solubilities.[7]

-

Lipophilicity (logP): The distribution of a drug between aqueous and lipid environments is affected by its polarity, which differs between tautomers.

-

Membrane Permeability: Lipophilicity and hydrogen bonding potential are key determinants of a molecule's ability to cross biological membranes.

-

-

Metabolic Stability: The metabolic fate of a drug can be influenced by which tautomer is present, as different sites on the molecule may be exposed to metabolizing enzymes.

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic, crystallographic, and computational techniques is required for the unambiguous characterization of the tautomeric state of nitroimidazole derivatives.

References

- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes & Protocols: 4-Nitroimidazole-5-carbonitrile as a Versatile Building Block in Medicinal Chemistry

Introduction

The nitroimidazole scaffold is a cornerstone in the history of medicinal chemistry, leading to the development of life-saving drugs since its initial discovery in the 1950s.[1] Compounds bearing this heterocyclic core, such as metronidazole, have become indispensable in treating infections caused by anaerobic bacteria and protozoa.[2] The biological activity of these agents is intrinsically linked to the nitro group, which can be reductively activated under hypoxic conditions—prevalent in anaerobic microorganisms and solid tumors—to generate cytotoxic reactive nitrogen species that damage cellular macromolecules like DNA.[3][4]

This guide focuses on a specific, highly functionalized derivative: 4-Nitroimidazole-5-carbonitrile . This compound is not an end-product but rather a strategic starting material, a versatile building block engineered for the efficient construction of diverse molecular libraries. Its architecture, featuring an imidazole core, a bio-activatable nitro group, and a synthetically malleable cyano group, presents medicinal chemists with multiple handles for molecular elaboration.

The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic value of this compound. We will delve into its physicochemical properties, explore its reactivity, and provide detailed, field-proven protocols for its key chemical transformations. The insights provided herein are designed to accelerate discovery programs by explaining not just how to perform a reaction, but why specific synthetic choices are made to achieve desired therapeutic profiles.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of a building block's fundamental properties is critical for its effective and safe implementation in any synthetic workflow.

Key Properties

All quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 208510-03-6 | [3][5][6] |

| Molecular Formula | C₄H₂N₄O₂ | [3][5] |

| Molecular Weight | 138.08 g/mol | [3][5] |

| IUPAC Name | 4-nitro-1H-imidazole-5-carbonitrile | [5] |

| Appearance | Solid | [3] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [3][7] |

Safety & Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. The nitroimidazole class of compounds warrants a cautious approach due to potential biological activity.

-

Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7] Gloves should be inspected before use and disposed of properly after handling.[7]

-

Engineering Controls: To prevent inhalation of dust, work in a well-ventilated area, preferably within a chemical fume hood.[7] Appropriate exhaust ventilation should be provided where dust is formed.[7]

-

Handling Practices: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] After handling, wash hands thoroughly before breaks and at the end of the workday.[7]

-

First Aid:

-

Inhalation: If inhaled, move the person to fresh air. If breathing ceases, provide artificial respiration and consult a physician.[7]

-

Skin Contact: Wash off with soap and plenty of water.[7]

-

Eye Contact: Flush eyes with water as a precaution.[7]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Harmful if swallowed.[8][9]

-

-

Disposal: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service in accordance with local regulations.[7] Do not let the product enter drains.[7][8]

Section 2: The Strategic Value in Medicinal Chemistry

The utility of this compound stems from its trifunctional nature. Each component of the molecule offers a distinct advantage for drug design and synthesis.

Caption: Strategic functional handles of this compound.

-

The Nitro Group (NO₂): This is arguably the most significant feature from a pharmacological standpoint. It acts as a latent reactive group. In the low-oxygen environment of anaerobic bacteria or hypoxic tumors, host or microbial enzymes can reduce the nitro group to generate radical species that are toxic to the cell.[3][4] This provides a mechanism for selective targeting. Synthetically, the nitro group is a valuable precursor to an amine (NH₂), a critical functional group for building molecular complexity.

-

The Cyano Group (C≡N): The nitrile is a highly versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, converted to a primary amide, or used to construct heterocycles like tetrazoles, which are common bioisosteres for carboxylic acids in drug molecules. Its strong electron-withdrawing nature also influences the electronics of the imidazole ring. In drug design, the cyano group can serve as a potent hydrogen bond acceptor, making it valuable for optimizing interactions with protein targets like kinase hinges.[10]

-

The Imidazole Core: This heterocycle is a privileged scaffold in medicinal chemistry.[11] It contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). The N-H site provides a straightforward point for N-alkylation, a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, or to introduce side chains that can probe deep into a target's binding pocket.

Section 3: Key Chemical Transformations & Protocols

The following protocols are designed to be self-validating systems, providing researchers with robust starting points for the synthesis of novel derivatives. The causality behind experimental choices is explained to empower users to adapt these methods to their specific targets.

Protocol 3.1: N-Alkylation of the Imidazole Ring

Rationale: Alkylation of the imidazole nitrogen is a primary step in diversification. It blocks a hydrogen-bond donating site and introduces a substituent that can significantly alter the compound's solubility, cell permeability, and binding affinity. The choice of alkylating agent (R-X) directly translates to the desired physicochemical properties of the final compound. Acetonitrile is often chosen as the solvent for its polarity and relatively high boiling point, while potassium carbonate is a mild, inexpensive base suitable for this transformation.

Caption: Workflow for N-Alkylation of this compound.

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration), add potassium carbonate (1.1 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Protocol 3.2: Reduction of the Nitro Group to an Amine

Rationale: Converting the electron-withdrawing nitro group into an electron-donating amino group fundamentally alters the molecule's electronic properties and provides a nucleophilic handle for extensive further functionalization (e.g., amide or sulfonamide synthesis). Tin(II) chloride in concentrated HCl is a classic and highly effective method for this transformation, particularly for nitro-heterocycles, as it is robust and generally high-yielding. The acidic conditions ensure the product is protonated and remains in the aqueous phase, facilitating removal of non-polar impurities.

Step-by-Step Methodology:

-

Suspend this compound (or its N-alkylated derivative) (1.0 eq) in ethanol or concentrated hydrochloric acid in a round-bottom flask.

-

Cool the flask in an ice bath to 0 °C.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl portion-wise, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until TLC indicates full conversion.

-

Carefully pour the reaction mixture over crushed ice and basify to pH > 8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. Caution: This is an exothermic process.

-

Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 4-aminoimidazole-5-carbonitrile derivative is often pure enough for the next step, but can be further purified by chromatography if necessary.

Protocol 3.3: Amide Coupling with the Amino Intermediate

Rationale: This protocol demonstrates the synthetic utility of the amino-imidazole intermediate generated in Protocol 3.2. Amide bond formation is one of the most common reactions in medicinal chemistry for joining molecular fragments. Using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable and high-yielding method for creating an amide library from a panel of carboxylic acids.

Caption: Synthetic workflow from starting material to final amide product.

Step-by-Step Methodology:

-

Dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add the coupling agent HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of the 4-aminoimidazole-5-carbonitrile intermediate (from Protocol 3.2) (1.0 eq) in DMF to the activated acid mixture.

-

Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to obtain the desired amide.

Section 4: Application Spotlight - Scaffolds for Kinase Inhibitors

The structural motifs accessible from this compound are highly relevant for the design of small-molecule kinase inhibitors, a major class of anticancer drugs.[12] Kinase inhibitors typically bind to the ATP-binding site of the enzyme.

The derivatives of this building block are well-suited for this purpose:

-

Hinge Binding: The imidazole core, particularly after conversion of the nitro group to an amine and subsequent acylation, can provide the crucial hydrogen bond donors and acceptors needed to form interactions with the "hinge" region of the kinase active site.

-

Diversity Elements: The N-alkylation site (from Protocol 3.1) and the amide R-group (from Protocol 3.3) can be varied to introduce substituents that occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

-

Cyano Group Interaction: The nitrile can act as a hydrogen bond acceptor or simply occupy space within the active site, contributing to the overall binding affinity.[10]

Caption: Hypothetical binding of a derivative in a kinase active site.

Conclusion

This compound is more than a simple chemical; it is a platform for innovation in medicinal chemistry. Its pre-installed functional handles—the bio-activatable nitro group, the versatile cyano group, and the modifiable imidazole core—provide a streamlined entry point to a rich chemical space. The protocols detailed in this guide offer robust and logical pathways for elaborating this scaffold into diverse libraries of compounds. By leveraging this building block, drug discovery teams can efficiently synthesize novel molecules with potential applications as antimicrobial, antiparasitic, or anticancer agents, thereby accelerating the journey from concept to clinical candidate.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 208510-03-6 | this compound - Moldb [moldb.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. cpachem.com [cpachem.com]

- 9. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Design and Development of Small-Molecule Arylaldoxime/5-Nitroimidazole Hybrids as Potent Inhibitors of MARK4: A Promising Approach for Target-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of N-Alkylated 4-Nitroimidazoles

An Application Guide for the Regioselective Synthesis of N-Alkyl-4-Nitroimidazoles

The 4-nitroimidazole scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to the development of therapeutics for a wide range of conditions, including bacterial and protozoan infections, and are also explored as radiosensitizers in cancer therapy and as intermediates in organic synthesis.[1][2][3] The biological activity and physicochemical properties of these compounds can be precisely modulated by the introduction of various substituents on the imidazole ring nitrogen. The N-alkylation of 4-nitroimidazole is a fundamental and powerful transformation that enables the synthesis of diverse libraries of compounds for drug discovery and development.[3]

This guide provides a comprehensive overview of the experimental procedure for the N-alkylation of 4-nitroimidazole, grounded in established chemical principles. We will delve into the reaction mechanism, explore the critical parameters that govern success, provide detailed step-by-step protocols, and offer field-proven troubleshooting advice to empower researchers in their synthetic endeavors.

Reaction Mechanism and Regioselectivity

The N-alkylation of imidazole is a classic nucleophilic substitution reaction that proceeds in two primary steps.[4]

-

Deprotonation: The reaction is initiated by a base, which abstracts the acidic proton from the N-H bond of the imidazole ring. This creates a highly nucleophilic imidazolate anion. The electron-withdrawing nitro group at the C4 position increases the acidity of the N-H proton, facilitating this deprotonation step.

-

Nucleophilic Attack: The resulting imidazolate anion attacks the electrophilic carbon of an alkylating agent (such as an alkyl halide), displacing the leaving group and forming the new N-C bond.[4]

A critical consideration in the alkylation of 4-nitroimidazole is regioselectivity . Since the two nitrogen atoms in the ring are not equivalent, alkylation can potentially occur at either N-1 or N-3. For 4-nitroimidazole, alkylation is strongly favored at the N-1 position. This preference is dictated by electronic effects; the electron-withdrawing nitro group at C4 deactivates the adjacent N-3, making the more distant N-1 the more nucleophilic site for attack.[5] While N-1 alkylation is predominant, reaction conditions such as the choice of base, solvent, and temperature can influence the isomeric ratio.[4][6]

General Reaction Scheme

Caption: General scheme for the N-alkylation of 4-nitroimidazole.

Optimizing Reaction Conditions: A Scientist's Guide

The success of an N-alkylation reaction hinges on the careful selection of several key parameters.

-

Base Selection: The choice of base is dictated by the acidity of the imidazole and the reactivity of the alkylating agent.[4]

-

Weaker Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective, easy-to-handle, and highly effective base for the N-alkylation of 4-nitroimidazole. Cesium carbonate (Cs₂CO₃) is often even more effective but is a more expensive reagent.[4] These are excellent choices for routine alkylations with reasonably reactive alkylating agents.

-

Strong Bases (NaH): Sodium hydride is a powerful, non-nucleophilic base that ensures rapid and complete deprotonation of the imidazole ring.[4] It is particularly useful when dealing with less reactive alkylating agents or when aiming to minimize reaction times. Crucially, NaH reactions demand strictly anhydrous (water-free) conditions , as the base reacts violently with water.[4]

-

-

Solvent System: Polar aprotic solvents are the standard for this transformation as they effectively dissolve the reactants and facilitate the nucleophilic substitution.[4]

-

Acetonitrile (MeCN): Often the solvent of choice, providing a good balance of solubility and reactivity, and leading to high yields.

-

N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These are more polar solvents that can enhance reaction rates, but they have higher boiling points, making them more difficult to remove during workup. They are good options for less soluble substrates or sluggish reactions.

-

-

Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent significantly impacts reactivity, following the general trend: R-I > R-Br > R-Cl.[4] If a reaction with an alkyl chloride is slow, switching to the corresponding bromide or iodide can provide a significant rate enhancement.

-

Temperature Control: While many alkylations proceed at room temperature, heating can dramatically improve both the rate and the final yield. Reactions conducted at 60-80 °C often reach completion in just 1-3 hours, compared to 24 hours or more at ambient temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Data Summary: Influence of Reaction Parameters

The following tables summarize literature data on how different conditions can affect the outcome of the N-alkylation of 4-nitroimidazole.

Table 1: Effect of Base and Solvent on Yield at Room Temperature Data based on alkylation with ethyl bromoacetate for 24 hours.[7]

| Base | Solvent | Yield (%) |

| K₂CO₃ | CH₃CN | 40 |

| K₂CO₃ | DMSO | 35 |

| K₂CO₃ | DMF | 30 |

| KOH | CH₃CN | 25 |

| KOH | DMSO | 20 |

| KOH | DMF | 18 |

Table 2: Effect of Temperature on Yield in Acetonitrile with K₂CO₃ Data based on various alkylating agents.[8]

| Alkylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl bromoacetate | Room Temp | 24 | 40 |

| Ethyl bromoacetate | 60 | 1-3 | 66-85 |

| Benzyl chloride | 60 | 1-3 | 66-85 |

| Allyl bromide | 60 | 1-3 | 66-85 |

As the data clearly indicates, the combination of potassium carbonate as the base, acetonitrile as the solvent, and heating to 60 °C provides a robust and high-yielding system for the N-alkylation of 4-nitroimidazole.

Experimental Protocols

Here we provide two validated protocols. Protocol 1 is the recommended starting point for most applications, while Protocol 2 is an alternative for more challenging substrates.

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN)

This is a reliable and widely used method that offers high yields and operational simplicity.

Materials and Reagents